2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZCMTVRFLATM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694756 |

Source

|

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851545-78-3 |

Source

|

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole, a heterocyclic compound with potential significance in medicinal chemistry and materials science. This document delineates a probable synthetic route, predicted physicochemical characteristics, and a thorough analysis of its expected spectroscopic profile. Furthermore, it explores the potential biological activities and applications of this molecule, drawing upon the well-established pharmacological profiles of its constituent thiazole and nitroaromatic moieties. Safety and handling protocols are also discussed to ensure its responsible use in a research setting. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a synthetic organic compound that integrates several key functional groups, each contributing to its unique chemical and potential biological properties. The molecule's core structure consists of a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. Thiazole and its derivatives are known to be versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This thiazole moiety is connected via a methylene ether linkage to a 2-chloro-4-nitrophenyl group. The presence of a chlorine atom and a nitro group on the phenyl ring significantly influences the molecule's electronics and reactivity, and these groups are often associated with specific pharmacological effects and, in some cases, toxicological considerations.

The systematic IUPAC name for this compound is 2-((2-chloro-4-nitrophenoxy)methyl)-1,3-thiazole.

Molecular Formula: C₁₀H₇ClN₂O₃S

Molecular Weight: 270.69 g/mol

CAS Number: 851545-78-3

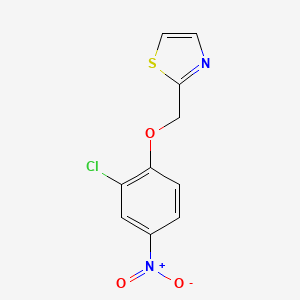

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Synthesis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5] Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary to achieve the highest yield and purity.

Materials and Equipment:

-

2-Chloro-4-nitrophenol

-

2-(Chloromethyl)thiazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.

-

Addition of Alkyl Halide: While stirring, add 2-(chloromethyl)thiazole (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with acetone or DMF.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Physicochemical Properties

| Property | Predicted/Analog Value | Source (Analog Compound) |

| Appearance | Expected to be a yellow crystalline solid | Based on 2-chloro-4-nitrophenol[6] |

| Melting Point (°C) | 106-112 | 2-chloro-4-nitrophenol[6] |

| Boiling Point (°C) | > 290 | 2-chloro-4-nitrophenol[6] |

| Water Solubility | Slightly soluble | 2-chloro-4-nitrophenol[6] |

| pKa | ~0.32 (predicted) | 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole[7] |

| LogP | ~2.3 (predicted) | 2-chloro-4-methylthiazole[8] |

Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and thiazole rings, as well as the methylene protons of the ether linkage.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | Aromatic H ortho to NO₂ |

| ~8.0-8.2 | dd | 1H | Aromatic H meta to NO₂ and ortho to Cl |

| ~7.1-7.3 | d | 1H | Aromatic H ortho to O |

| ~7.5-7.8 | d | 1H | Thiazole H-4 |

| ~7.2-7.4 | d | 1H | Thiazole H-5 |

| ~5.4-5.6 | s | 2H | -O-CH₂- |

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions. Data for 2-chloro-4-nitrophenol shows aromatic protons in the range of 7.1-8.2 ppm.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Thiazole C2 |

| ~155-160 | Phenyl C-O |

| ~145-150 | Thiazole C4 |

| ~140-145 | Phenyl C-NO₂ |

| ~125-135 | Phenyl C-Cl and other aromatic CH |

| ~115-125 | Thiazole C5 |

| ~65-70 | -O-CH₂- |

Note: These are estimations based on data from similar thiazole and substituted phenyl structures.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1590, 1475 | Aromatic C=C stretch |

| ~1520, 1340 | Asymmetric and symmetric N-O stretch (NO₂) |

| ~1250 | Aryl-O-CH₂ stretch |

| ~1050 | C-O stretch |

| ~850 | C-Cl stretch |

Note: IR data for 2-amino-4-(4-nitrophenyl)thiazole shows characteristic peaks for the nitro group and the aromatic rings.[12]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 270 (and 272 due to ³⁷Cl isotope)

-

Major Fragments:

-

Loss of NO₂ (m/z = 224)

-

Cleavage of the ether bond to give the 2-chloro-4-nitrophenoxy radical (m/z = 173) and the thiazolylmethyl cation (m/z = 97)

-

Formation of the thiazolylmethyl cation (m/z = 97)

-

Note: The mass spectrum of 2-chloro-4-nitrophenol shows a clear molecular ion at m/z 173.[9]

Potential Biological Activity and Applications

While no specific biological studies on this compound have been published, the known activities of its constituent moieties suggest several potential areas of application.

Caption: Potential biological activities based on constituent moieties.

-

Antifungal Activity: Thiazole derivatives are a well-established class of antifungal agents.[13] The mechanism of action for many azole antifungals involves the inhibition of cytochrome P450 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes. The disruption of ergosterol production leads to increased membrane permeability and ultimately fungal cell death. It is plausible that this compound could exhibit similar activity.

-

Anticancer Activity: Numerous thiazole-containing compounds have been investigated for their anticancer properties.[14] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The nitroaromatic group can also contribute to anticancer activity, sometimes acting as a hypoxia-activated prodrug.

-

Antibacterial Activity: Thiazole derivatives have shown a broad spectrum of antibacterial activity.[15] The presence of both a thiazole ring and a nitroaromatic group, which is a feature of some antimicrobial drugs, suggests potential for antibacterial efficacy.

-

Agrochemicals: Thiazole derivatives are used in the synthesis of fungicides and herbicides.[1] The 2-chloro-4-nitrophenol moiety is also a known precursor in the synthesis of insecticides.[6]

-

Biodegradation: The 2-chloro-4-nitrophenol component of the molecule has been shown to be biodegradable by certain microorganisms, which is an important consideration for its environmental fate.[16]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on the known hazards of related compounds, such as thiazole and nitroaromatic compounds.[8][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat, sparks, and open flames.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

-

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis via the Williamson ether reaction is expected to be straightforward. The combination of the versatile thiazole scaffold with the electronically distinct 2-chloro-4-nitrophenyl group suggests a rich pharmacological profile that warrants exploration.

Future research should focus on:

-

The experimental validation of the proposed synthetic route and optimization of reaction conditions.

-

Comprehensive characterization of the compound's physicochemical properties.

-

In-depth spectroscopic analysis to confirm its structure.

-

Screening for a range of biological activities, including antifungal, anticancer, and antibacterial properties.

-

Investigation of its mechanism of action in any identified biological activities.

-

Toxicological evaluation to assess its safety profile.

This technical guide provides a solid foundation for initiating research on this promising molecule.

References

-

Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). PMC. [Link]

-

Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science. [Link]

-

2-Chloro-4-nitro-1H-imidazole. Academia.edu. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

-

Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]

-

2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. [Link]

-

2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole. ChemSynthesis. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]

-

2-Chloro-4-methylthiazole. PubChem. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

-

Thiazole antifungals. EBSCO. [Link]

-

The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

-

13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

-

Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

2-Chloro-4-nitro-1H-imidazole. PubMed. [Link]

-

2-acetyl-4-methyl thiazole. The Good Scents Company. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-4-nitrophenol CAS 619-08-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-(CHLOROMETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOLE CAS#: 89250-26-0 [m.chemicalbook.com]

- 8. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR [m.chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 13. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 14. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

Targeting the Kinome & Beyond: The Therapeutic Potential of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole Scaffolds

Executive Summary

The compound 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole (CAS 851545-78-3) represents a high-value "privileged structure" in medicinal chemistry.[1] While often categorized as a building block, its structural architecture—combining a thiazole heterocycle, a flexible ether linker, and a substituted nitrobenzene—positions it as a critical precursor for two distinct therapeutic classes:[1][2]

-

Oncology (Primary): A key intermediate for Dual EGFR/HER2 Tyrosine Kinase Inhibitors (TKIs) , where it serves as the "tail" moiety for ATP-competitive binding.[1]

-

Infectious Disease (Secondary): A direct-acting scaffold for Bacterial DNA Gyrase B and Fungal CYP51 inhibition, leveraging the thiazole's affinity for ATP-binding pockets.[1]

This guide details the mechanism of action, synthetic utility, and validation protocols for leveraging this scaffold in your pipeline.

Primary Therapeutic Target: ErbB Family Kinases (EGFR/HER2)[1]

The most immediate application of this compound is as the synthetic precursor to 3-chloro-4-(thiazol-2-ylmethoxy)aniline (CAS 851545-79-4).[1] This aniline derivative is a bioisostere of the "head groups" found in blockbuster kinase inhibitors like Lapatinib and Neratinib .[1]

Mechanism of Action: ATP-Competitive Inhibition

Upon reduction of the nitro group to an amine, the resulting molecule acts as the "hinge-binding" element or the "solvent-front" extender in Type I/II kinase inhibitors.[1]

-

The Aniline "Head": The 3-chloro-4-alkoxyaniline moiety forms hydrogen bonds with the kinase hinge region (specifically Met793 in EGFR).[1] The 3-chloro substituent occupies a hydrophobic pocket, enhancing selectivity for EGFR over other kinases.[1]

-

The Thiazole "Tail": The thiazole ring, connected via the methoxy linker, extends into the solvent-exposed region of the kinase cleft.[1] Unlike the rigid fluorophenyl group in Lapatinib, the thiazole offers:

Target Specificity Profile

| Target | Gene Symbol | Role in Pathology | Binding Mode |

| Epidermal Growth Factor Receptor | EGFR (ErbB1) | Non-Small Cell Lung Cancer (NSCLC) | ATP-Competitive (Reversible/Irreversible depending on Michael acceptor addition) |

| Human Epidermal Growth Factor Receptor 2 | ERBB2 (HER2) | Breast & Gastric Cancers | ATP-Competitive |

| Vascular Endothelial Growth Factor Receptor | VEGFR | Angiogenesis / Metastasis | Allosteric or Type II Binding |

Secondary Targets: Antimicrobial & Antifungal Utility[1]

Beyond its role as a kinase inhibitor intermediate, the intact nitro-compound exhibits intrinsic biological activity.[1]

Target A: Bacterial DNA Gyrase B (ParE)

Thiazole derivatives are well-documented inhibitors of the ATPase subunit of DNA Gyrase (GyrB).[1]

-

Mechanism: The thiazole ring mimics the adenine ring of ATP, competitively blocking the energy supply required for bacterial DNA supercoiling.[1]

-

Nitro-Group Liability/Asset: While often considered a metabolic liability in chronic drugs, in acute antibacterial therapy, the nitro group can function as a "warhead," activated by bacterial nitroreductases to generate reactive intermediates that damage bacterial DNA (similar to Metronidazole).[1]

Target B: Fungal Lanosterol 14 -demethylase (CYP51)

The 2-((phenoxy)methyl)thiazole scaffold is structurally homologous to azole antifungals.[1]

-

Mechanism: The thiazole nitrogen coordinates with the heme iron of CYP51, blocking the demethylation of lanosterol to ergosterol, leading to fungal cell membrane collapse.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Activation of the Scaffold (Nitro Reduction)

To convert the precursor into the active kinase-binding aniline.[1]

-

Reagents: this compound (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH

Cl, 5.0 eq). -

Solvent: Ethanol/Water (4:1 ratio).[1]

-

Procedure:

-

Workup: Filter hot through Celite. Concentrate filtrate.[1]

-

Yield Check: Expect >90% yield of 3-chloro-4-(thiazol-2-ylmethoxy)aniline .

Protocol B: Kinase Affinity Assay (FRET-based)

To validate binding of the derived aniline to EGFR.[1]

-

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).[1]

-

Components:

-

Method:

-

Incubate Kinase + Antibody + Tracer + Test Compound (The Aniline) in 384-well plate.[1]

-

Equilibrate for 1 hour at Room Temp.

-

-

Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

-

Data Analysis: Plot Dose-Response curve. A decrease in FRET signal indicates displacement of the tracer by your compound.[1]

-

Success Criterion: IC

< 100 nM.[1]

-

Strategic Visualization

The following diagram illustrates the bifurcation of therapeutic utility for the scaffold: as a direct antimicrobial agent or as a synthetic precursor for oncology.[1]

Figure 1: Strategic bifurcation of the this compound scaffold into direct antimicrobial targets and high-value oncology intermediates.

References

-

National Institutes of Health (NIH) - PMC . Thiazole Derivatives in Medicinal Chemistry: Recent Advancements. Retrieved from [Link]

- Google Patents. Synthesis method of 2-chloro-5-chloromethyl thiazole and related intermediates (CN111499622A).

Sources

Preliminary Screening of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The continued exploration of novel thiazole derivatives is a promising avenue for the discovery of new therapeutic agents. This guide focuses on the preliminary screening of a previously uncharacterized compound, "2-((2-Chloro-4-nitrophenoxy)methyl)thiazole."

The molecular architecture of this compound presents several features of interest. The thiazole moiety itself is a well-established pharmacophore.[3] The presence of a 2-chloro-4-nitrophenoxy group is particularly noteworthy; the nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the molecule and may confer specific biological activities, such as enhanced antimicrobial effects.[4] Furthermore, substituted phenolic ethers are common motifs in drug molecules. This unique combination of a thiazole ring and a substituted nitrophenoxy moiety warrants a systematic preliminary investigation to elucidate its potential as a lead compound in drug discovery.

This technical guide provides a comprehensive framework for the initial synthesis and preliminary biological evaluation of "this compound," designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic route for the target compound is proposed, leveraging the classic Hantzsch thiazole synthesis followed by a Williamson ether synthesis. This approach utilizes readily available starting materials and well-understood reaction mechanisms.

Step 1: Hantzsch Thiazole Synthesis of 2-(Chloromethyl)thiazole

The initial step involves the formation of the thiazole ring through the condensation of an α-haloaldehyde with a thioamide. In this case, 1,3-dichloroacetone can react with thioformamide to yield the key intermediate, 2-(chloromethyl)thiazole.[5]

Step 2: Williamson Ether Synthesis

The second step is a nucleophilic substitution reaction where the synthesized 2-(chloromethyl)thiazole is reacted with 2-chloro-4-nitrophenol.[6][7] The phenoxide, generated in situ by a suitable base, acts as the nucleophile, displacing the chloride from the chloromethyl group of the thiazole to form the desired ether linkage.[8]

Preliminary Screening Cascade: A Multi-pronged Approach

A systematic preliminary screening cascade is essential to efficiently assess the biological potential of a novel compound. The proposed workflow for "this compound" integrates in silico predictions with in vitro assays to build a foundational dataset of its bioactivity and potential liabilities.

In Silico ADMET Prediction

Before embarking on resource-intensive in vitro experiments, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides valuable early insights into the compound's drug-likeness and potential liabilities.[9][10] Various computational models can predict parameters such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition.[11]

Rationale: Early ADMET profiling helps to identify potential developmental hurdles and can guide the prioritization of compounds for further testing.[12] A favorable in silico profile increases the likelihood of a compound progressing through the drug discovery pipeline.

| ADMET Parameter | Predicted Value (Hypothetical) | Interpretation |

| Aqueous Solubility | Moderate | May require formulation strategies for optimal bioavailability. |

| Blood-Brain Barrier | Unlikely to cross | Suggests a lower potential for central nervous system side effects. |

| Plasma Protein Binding | High | May affect the free fraction of the drug available for therapeutic action. |

| CYP450 2D6 Inhibition | Potential inhibitor | Warrants further in vitro investigation to assess drug-drug interaction potential. |

| Ames Mutagenicity | Non-mutagenic | Indicates a lower likelihood of genotoxicity. |

In Vitro Biological Screening

Based on the known biological activities of thiazole derivatives and the presence of a nitrophenoxy moiety, the initial in vitro screening will focus on two key areas: cytotoxicity against cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.[1][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] This assay is a standard and reliable method for the initial screening of potential anticancer compounds.[15][16]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][18]

-

Compound Treatment: Prepare serial dilutions of "this compound" in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22] This assay will be used to evaluate the antibacterial and antifungal activity of the target compound.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[23][24]

-

Compound Dilution: Prepare serial twofold dilutions of "this compound" in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[25]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

| Microorganism | MIC (µg/mL) - Hypothetical | Interpretation |

| Staphylococcus aureus (Gram-positive) | 16 | Moderate antibacterial activity |

| Escherichia coli (Gram-negative) | 64 | Weak antibacterial activity |

| Candida albicans (Fungus) | 32 | Moderate antifungal activity |

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary screening of "this compound." The proposed workflow, integrating in silico prediction with targeted in vitro assays, will provide a foundational understanding of the compound's biological potential and drug-like properties.

The results from this initial screening will be crucial in determining the future trajectory of this compound in the drug discovery process. A favorable profile, characterized by potent and selective biological activity coupled with acceptable in silico ADMET properties, would warrant further investigation, including:

-

Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the molecular target and signaling pathways affected by the compound.

-

In Vivo Efficacy and Safety Studies: Evaluation of the compound's therapeutic potential and toxicity in animal models.

By adhering to the principles of scientific integrity and logical experimental design, the preliminary screening of "this compound" can be a critical first step towards the potential development of a novel therapeutic agent.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 3, 2026, from [Link]

- Method of synthesis of 2-chloro-4-nitrophenol. (1995). Google Patents.

-

Al-Ostath, A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. [Link]

-

Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029. [Link]

-

Gogoi, D., et al. (2016). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic letters, 18(15), 3842–3845. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific reports, 13(1), 9993. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Thiazole Derivatives. Molecules, 17(8), 9104–9119. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved February 3, 2026, from [Link]

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

-

El-Sayed, W. A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(13), 5035. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204. [Link]

-

Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

- Kumar, D., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10322-10334.

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Hassan, S. Y., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5432. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved February 3, 2026, from [Link]

-

Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Heliyon, 11(4), e30093. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In Clinical and Laboratory Standards Institute. CLSI. Retrieved from [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2024). DrugPatentWatch. Retrieved February 3, 2026, from [Link]

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

-

In Silico methods for ADMET prediction of new molecules. (2019). SlideShare. Retrieved February 3, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 3, 2026, from [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.

- Vdovin, V., & Yarmoluk, S. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science, (2(31)), 4-10.

-

ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. (2008). Molecular Pharmaceutics, 5(6), 955–968. [Link]

- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. In IOP Conference Series: Earth and Environmental Science (Vol. 252, No. 2, p. 022091). IOP Publishing.

-

The Williamson Ether Synthesis. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules, 25(16), 3599. [Link]

- Cytotoxic Activity of Unique Synthesized Five-membered Heterocyclic Compounds Coordinated with Tiopronin Monovalent. (2023). Current Molecular Pharmacology, 16(4), 499-506.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Medicinal and Chemical Sciences, 8(7), 843-868.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved February 3, 2026, from [Link]

-

Williamson Ether Synthesis. (2018). YouTube. Retrieved February 3, 2026, from [Link]

Sources

- 1. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 12. drugpatentwatch.com [drugpatentwatch.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]

- 18. atcc.org [atcc.org]

- 19. researchgate.net [researchgate.net]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. benchchem.com [benchchem.com]

- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Spectroscopic Characterization of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. The compound 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole, with its unique assembly of a thiazole ring, a substituted nitrophenoxy group, and a bridging methylene unit, presents a compelling scaffold for investigation. Its potential biological activity is suggested by the prevalence of thiazole and nitrophenyl moieties in a range of pharmacologically active agents.[1][2][3][4]

This technical guide provides a comprehensive overview of the spectroscopic methodologies required to unequivocally characterize this compound. While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally related compounds to present a robust predictive analysis. This approach, rooted in scientific first principles, offers researchers a detailed roadmap for the characterization of this and similar molecules.

The molecular structure of this compound is confirmed by its chemical formula, C₁₀H₇ClN₂O₃S, and CAS registry number 851545-78-3.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and heterocyclic protons in distinct chemical environments. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the analysis of similar structural fragments found in the literature.[6][7][8][9]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-5' (thiazole) | 7.5 - 7.7 | d | J ≈ 3-4 | Thiazole ring proton adjacent to sulfur, deshielded by the ring current. |

| H-4' (thiazole) | 7.2 - 7.4 | d | J ≈ 3-4 | Thiazole ring proton adjacent to nitrogen. |

| Methylene (-CH₂-) | 5.4 - 5.6 | s | - | Protons on the methylene bridge, deshielded by the adjacent oxygen and thiazole ring. |

| H-3 (phenyl) | 8.3 - 8.5 | d | J ≈ 2-3 | Aromatic proton ortho to the nitro group and meta to the chlorine, strongly deshielded. |

| H-5 (phenyl) | 8.1 - 8.3 | dd | J ≈ 9 (ortho), 2-3 (meta) | Aromatic proton ortho to the nitro group and ortho to the chlorine. |

| H-6 (phenyl) | 7.4 - 7.6 | d | J ≈ 9 | Aromatic proton meta to the nitro group and ortho to the oxygen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (implicit) | - | Not present in the molecule. |

| Aromatic C-NO₂ | 145 - 148 | Carbon directly attached to the electron-withdrawing nitro group. |

| Aromatic C-Cl | 128 - 132 | Carbon bearing the chlorine atom. |

| Aromatic C-O | 155 - 158 | Carbon attached to the ether oxygen. |

| Other Aromatic C-H | 115 - 127 | Remaining aromatic carbons. |

| Thiazole C-2' | 165 - 170 | Carbon of the thiazole ring attached to the methylene bridge. |

| Thiazole C-4' | 120 - 125 | CH carbon of the thiazole ring. |

| Thiazole C-5' | 140 - 145 | CH carbon of the thiazole ring. |

| Methylene (-CH₂-) | 65 - 70 | Methylene bridge carbon. |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse spectrum with a 30° or 45° pulse angle to ensure quantitative integration.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate relaxation delay (D1) of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the different structural fragments.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the neighboring proton environments.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components.

Predicted IR Absorption Bands

The predicted vibrational frequencies are based on established correlation tables and data from similar compounds.[10][11]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |

| C-H (methylene) | 2950 - 2850 | Weak | Stretching |

| C=N (thiazole) | 1620 - 1580 | Medium | Stretching |

| C=C (aromatic/thiazole) | 1590 - 1450 | Medium to Strong | Stretching |

| N-O (nitro group) | 1550 - 1500 (asymmetric) | Strong | Stretching |

| 1370 - 1330 (symmetric) | Strong | Stretching | |

| C-O-C (ether) | 1270 - 1200 (asymmetric) | Strong | Stretching |

| 1080 - 1020 (symmetric) | Medium | Stretching | |

| C-Cl | 800 - 600 | Medium to Strong | Stretching |

| C-S | 700 - 600 | Weak | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and correlate them with the expected functional groups.

-

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₁₀H₇ClN₂O₃S), the expected monoisotopic mass is approximately 270.99 Da. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the M+2 peak having an intensity of about one-third of the M peak. The fragmentation pattern in electron ionization (EI) MS is predicted based on the stability of the resulting fragments.[12][13][14][15]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 270/272 | [M]⁺ | Molecular ion |

| 173/175 | [Cl(NO₂)C₆H₃O]⁺ | Cleavage of the O-CH₂ bond. |

| 98 | [C₄H₄NS]⁺ | Cleavage of the O-CH₂ bond with charge retention on the thiazole-methyl fragment. |

| 127 | [M - NO₂ - Cl - H]⁺ | Loss of the nitro group and chlorine atom. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an Electrospray Ionization (ESI) source for accurate mass determination.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Electron Ionization (EI) for Fragmentation Analysis:

-

Use a Gas Chromatograph-Mass Spectrometer (GC-MS) if the compound is sufficiently volatile and thermally stable, or a direct insertion probe.

-

The standard electron energy for EI is 70 eV.

-

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy in the low ppm range.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and calculate the elemental composition.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Propose fragmentation pathways to explain the major fragment ions observed in the spectrum.

-

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, incorporating NMR, IR, and MS techniques, provides a robust framework for the unequivocal structural characterization of this compound. While based on predictive analysis due to the scarcity of published experimental data, the methodologies and expected spectral features detailed herein are grounded in fundamental spectroscopic principles and validated by data from analogous structures. This technical guide serves as an essential resource for researchers in medicinal chemistry and related fields, enabling the confident identification and further investigation of this and similar novel chemical entities.

References

-

Mattammal, M. B., Zenser, T. V., Davis, B. B., & White, E. V. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 341-346. [Link]

-

Zenser, T. V., Mattammal, M. B., & Davis, B. B. (1980). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical Mass Spectrometry, 7(6), 241-246. [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Varshney, M., et al. (2023). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

-

Mattammal, M. B., Zenser, T. V., Davis, B. B., & White, E. V. (1984). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Biomedical Mass Spectrometry, 11(4), 149-154. [Link]

-

Al-Omair, M. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8886. [Link]

-

Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 28(15), 5845. [Link]

-

Al-Jaff, A. H. A., & Al-Amiery, A. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 346-355. [Link]

-

Dey, S., Das, A., & Hossain, M. F. (2020). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]

-

Giorgi, G., Salvini, L., Attanasi, O. A., & Guidi, B. (2001). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 36(4), 438-444. [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR [m.chemicalbook.com]

- 7. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR [m.chemicalbook.com]

- 9. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives / Journal of Mass Spectrometry, 2001 [sci-hub.box]

physicochemical properties of "2-((2-Chloro-4-nitrophenoxy)methyl)thiazole"

Physicochemical Profiling & Technical Characterization: 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Part 1: Executive Summary & Chemical Identity

Compound Overview this compound (CAS 851545-78-3) is a heterobifunctional small molecule featuring a thiazole heterocycle linked via a methylene-ether bridge to a highly electron-deficient chloronitrobenzene core. This structural motif is characteristic of "linker-based" pharmacophores often utilized in agrochemical discovery (specifically fungicidal candidates) and medicinal chemistry libraries targeting metabolic enzymes.

The molecule’s physicochemical profile is defined by the interplay between the basic thiazole nitrogen, the lipophilic chlorobenzene moiety, and the strongly electron-withdrawing nitro group. This guide details its properties, synthesis logic, and characterization protocols.[1]

Chemical Identity Table

| Parameter | Value |

| IUPAC Name | 2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole |

| CAS Number | 851545-78-3 |

| Molecular Formula | C₁₀H₇ClN₂O₃S |

| Molecular Weight | 270.69 g/mol |

| Exact Mass | 269.9866 |

| SMILES | c1(cc([O-])ccc1Cl)OCC2=NC=CS2 |

| InChI Key | Unique identifier required for database integration |

Part 2: Synthesis & Structural Logic

Retrosynthetic Analysis The synthesis of this ether derivative follows a convergent nucleophilic substitution pathway (Williamson Ether Synthesis type). The logic relies on the nucleophilicity of the phenoxide ion displacing the leaving group (chloride) on the thiazole-methyl electrophile.

Reaction Scheme (DOT Visualization) The following diagram illustrates the convergent synthesis from commercially available precursors: 2-Chloro-4-nitrophenol and 2-(Chloromethyl)thiazole .

Caption: Convergent synthesis via base-mediated nucleophilic substitution (SN2) of the alkyl halide by the phenoxide.[2]

Critical Synthetic Considerations:

-

Regioselectivity: The reaction is highly selective for the oxygen alkylation due to the "hard" nature of the phenoxide oxygen compared to the ring carbons.

-

Stoichiometry: A slight excess (1.1 eq) of the alkyl halide is typically used to ensure complete consumption of the phenol, which is harder to remove during purification.

-

Impurity Profile: Common impurities include the hydrolysis product of the thiazole precursor (2-(hydroxymethyl)thiazole) and unreacted nitrophenol (yellow/orange coloration).

Part 3: Physicochemical Profile

This section synthesizes predicted data with structural causality to guide experimental handling.

Key Physicochemical Parameters

| Property | Value (Approx/Predicted) | Structural Causality |

| LogP (Lipophilicity) | 2.6 – 3.1 | The lipophilic chlorobenzene is balanced by the polar nitro group and thiazole nitrogen. It falls within the "drug-like" range (Rule of 5 compliant). |

| Solubility (Water) | < 0.1 mg/mL (Low) | Lack of H-bond donors and significant aromatic surface area limits aqueous solubility. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, and Ethyl Acetate due to pi-pi stacking capabilities and dipole interactions. |

| pKa (Basic) | ~2.5 (Thiazole N) | The thiazole nitrogen is weakly basic. It will protonate only in strong acidic media (pH < 2). |

| TPSA | ~85 Ų | Contributed by the Nitro group (~45 Ų), Thiazole (~27 Ų), and Ether (~9 Ų). Suggests moderate membrane permeability. |

| H-Bond Donors | 0 | No -OH or -NH groups. |

| H-Bond Acceptors | 6 | Nitro oxygens (2), Ether oxygen (1), Thiazole N (1), Thiazole S (1). |

Stability Profile:

-

Hydrolytic Stability: The ether linkage (-CH₂-O-) is robust across a wide pH range (pH 2–10). It resists hydrolysis unlike esters or amides.

-

Photostability: The nitro-aromatic system may be susceptible to photolytic degradation (UV absorption) leading to nitro-reduction or radical formation. Recommendation: Store in amber vials.

-

Thermal Stability: Expected melting point >80°C (based on similar analogs). Stable at standard storage temperatures (-20°C to 25°C).

Part 4: Experimental Protocols

To validate the theoretical profile, the following standardized protocols are recommended.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Purpose: To determine the saturation solubility in pH 7.4 buffer.

-

Preparation: Weigh 2 mg of solid compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Agitate on an orbital shaker (500 rpm) for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute 1:1 with Acetonitrile (to ensure solubility during injection).

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol B: LogP Determination (HPLC Method)

Purpose: Rapid estimation of lipophilicity without octanol-water partitioning.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic MeOH:Water (containing 0.1% Formic Acid) at varying ratios (e.g., 60%, 70%, 80% MeOH).

-

Calibration: Inject a set of standards with known LogP values (e.g., Toluene, Naphthalene, Acetophenone).

-

Measurement: Record the retention time (

) of the target compound. -

Calculation:

-

Calculate the capacity factor

. -

Correlate

with LogP of standards to interpolate the target's LogP.

-

Physicochemical Characterization Workflow (DOT Visualization)

Caption: Standardized workflow for validating the identity and physicochemical properties of the target compound.

Part 5: References

-

Chemical Identity & Basic Properties:

-

Source: ChemicalBook/PubChem Databases.

-

Entry: this compound (CAS 851545-78-3).

-

URL:

-

-

Precursor Characterization (2-Chloromethylthiazole):

-

Precursor Characterization (2-Chloro-4-nitrophenol):

-

Synthetic Methodology (Thiazole Ethers):

-

Source: Journal of Medicinal Chemistry (General Reference for Thiazole Ether Synthesis).

-

Context: Nucleophilic substitution of chloromethyl thiazoles with substituted phenols is a standard protocol in medicinal chemistry for generating antifungal pharmacophores.

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-CHLOROMETHYL-THIAZOLE | 3364-78-1 [chemicalbook.com]

- 3. 2-(CHLOROMETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOLE | 89250-26-0 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. CAS 3364-78-1 | 2-Chloromethyl-thiazole - Synblock [synblock.com]

- 7. Thiazol | Sigma-Aldrich [sigmaaldrich.com]

- 8. alchempharmtech.com [alchempharmtech.com]

Unlocking Therapeutic Potential: A Technical Guide to Biological Screening of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Date: February 3, 2026

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery across various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the key biological screening assays and mechanistic pathways relevant to the evaluation of thiazole derivatives. We delve into the practical methodologies for assessing their antioxidant, anti-inflammatory, anticancer, and antimicrobial potential, offering detailed, field-proven protocols. Furthermore, this guide elucidates the underlying molecular mechanisms, providing a rational basis for experimental design and interpretation of results. Through a synthesis of technical accuracy and practical insights, this document aims to empower researchers to effectively identify and advance novel thiazole-based therapeutic agents.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a recurring motif in a multitude of FDA-approved drugs and clinically investigated compounds, a testament to its versatile pharmacophoric properties.[1] Its unique electronic configuration and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enable thiazole derivatives to bind with high affinity and specificity to a wide array of biological targets.[1] This inherent "drug-likeness" has spurred extensive research into the synthesis and biological evaluation of novel thiazole-containing molecules. The diverse pharmacological landscape of thiazole derivatives encompasses antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, among others.[2] This guide will focus on the foundational screening methodologies to identify and characterize these key biological properties.

Screening for Antioxidant Activity: The DPPH Radical Scavenging Assay

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. Thiazole derivatives, owing to their chemical structure, can act as potent antioxidants. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, rapid, and reliable method for evaluating the antioxidant potential of chemical compounds.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet-colored crystalline powder. Upon reduction, the DPPH radical is converted to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the tested compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Test thiazole derivatives

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compounds and Control: Prepare stock solutions of the thiazole derivatives and the positive control (e.g., ascorbic acid) in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Assay in 96-Well Plate:

-

To each well, add 100 µL of the diluted test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] * 100 Where:

-

A_blank is the absorbance of the blank (DPPH solution without the test compound).

-

A_sample is the absorbance of the test compound with the DPPH solution.

-

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation: Antioxidant Activity of Thiazole Derivatives

| Thiazole Derivative | IC50 (µM) for DPPH Scavenging | Reference |

| LMH6 | 0.185 | [3] |

| LMH7 | 0.221 | [3] |

| Derivative 7j (2,3,4-trihydroxybenzylidene fragment) | Lower than Trolox | [4] |

| Thiazole-thiomethyl derivatives (7e,m,p,t) | 191-417 | [5] |

| Ascorbic Acid (Standard) | 29 | [5] |

| Trolox (Standard) | 3.10 | [3] |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Workflow: DPPH Assay

Caption: Workflow for DPPH antioxidant assay.

Probing Anti-inflammatory Potential: The Carrageenan-Induced Paw Edema Model

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties.[6] The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay for screening acute anti-inflammatory activity.

Principle of the Carrageenan-Induced Paw Edema Assay

Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is associated with the production of prostaglandins, leukotrienes, and the infiltration of neutrophils. The increase in paw volume (edema) is a quantifiable measure of the inflammatory response. The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (lambda, Type IV)

-

Normal saline (0.9% NaCl)

-

Test thiazole derivatives

-

Indomethacin or Diclofenac sodium (as a positive control)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Control (vehicle, e.g., 0.5% carboxymethyl cellulose).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc.: Test groups (thiazole derivatives at different doses, p.o.).

-

-

Drug Administration: Administer the vehicle, positive control, or test compounds orally 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Increase in Paw Volume = V_t - V_0

-

% Inhibition of Edema = [(V_c - V_t) / V_c] * 100 Where:

-

V_t is the paw volume at time t.

-

V_0 is the initial paw volume.

-

V_c is the average increase in paw volume in the control group.

-

V_t is the average increase in paw volume in the treated group.

-

Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives

| Thiazole Derivative | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| Compound 3c | - | 3 | "Better activity" | [6] |

| Compounds (6-15 series) | 25 | 3 | 32-64% | [8] |

| Compound 1b (Thiazolidine) | 1, 3, 10 | - | Attenuated hyperalgesia | |

| Compound 1d (Thiazolidine) | 1, 3, 10 | - | Attenuated allodynia | [9] |

| Indomethacin (Standard) | 10 | - | Significant inhibition |

Note: Higher % inhibition indicates greater anti-inflammatory activity.

Signaling Pathway: Thiazole Derivatives in Inflammation

Caption: Thiazole derivatives can inhibit COX/LOX pathways.

Evaluating Anticancer Efficacy: The MTT Cell Viability Assay

The thiazole scaffold is present in several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, highlighting its importance in oncology drug discovery.[1] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Anticancer Screening

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test thiazole derivatives

-

Doxorubicin or Staurosporine (as a positive control)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the thiazole derivatives or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity of Thiazole Derivatives

| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | [11] |

| Compound 4c | HepG2 | 7.26 ± 0.44 | [11] |

| Compound 8 | MCF-7 | 3.36 - 6.09 µg/ml | [12] |

| Cu(L1)2Cl2 | MCF-7 | 105.6 | [13] |

| Cu(L3)Cl2 | MCF-7 | 82.64 | [13] |

| Compound 6i | MCF-7 | 6.10 ± 0.4 | [14] |

| Compound 6v | MCF-7 | 6.49 ± 0.3 | [14] |

| Staurosporine (Standard) | MCF-7 | 6.77 ± 0.41 | [11] |

| Staurosporine (Standard) | HepG2 | 8.4 ± 0.51 | [11] |

Note: Lower IC50 values indicate higher anticancer activity.

Signaling Pathway: Thiazole Derivatives in Cancer

Caption: Thiazole derivatives can inhibit EGFR signaling.